N-cyclohexyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c24-20(21-17-10-5-2-6-11-17)23-15-14-22-13-7-12-18(22)19(23)16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17,19H,2,5-6,10-11,14-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWXYKHBZJTFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves multiple steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired pyrrolo[1,2-a]pyrazine scaffold.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H25N3OS
- Molecular Weight : 357.50 g/mol
- CAS Number : 900012-11-5
The compound features a pyrrolo[1,2-a]pyrazine core, which is known for its ability to interact with various biological targets due to the presence of nitrogen atoms in the heterocyclic ring. This structure is pivotal in conferring its biological activity.
Anticancer Activity
N-cyclohexyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has demonstrated promising anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Mechanism : The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Its efficacy has been evaluated against both bacterial and fungal strains:
- Bacterial Inhibition : Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has also displayed antifungal properties, making it a candidate for further development as an antifungal agent .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators:
- Cytokine Modulation : The compound has been shown to reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators of inflammation .
Neuroprotective Potential
Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative disorders:
- Mechanism : It is hypothesized that its neuroprotective effects are mediated through antioxidant activity and modulation of neuronal signaling pathways .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural differences and similarities among pyrrolo[1,2-a]pyrazine derivatives:
*Calculated based on molecular formulas.
Functional Group Impact
- Thioamide vs. Carboxamide: The thioamide group (-C(=S)-NH-) in the target compound and enhances lipophilicity and may influence hydrogen bonding compared to carboxamides (-C(=O)-NH-) . Example: The diethylphenyl-pyridinyl analog shares the thioamide group but replaces the cyclohexyl group with a diethylphenyl moiety, increasing steric hindrance.
- Aromatic vs. Aliphatic Substituents: The phenyl group at position 1 (target compound) enables π-π interactions, while the pyridinyl group in introduces basicity and hydrogen-bonding capability.
- Ester and Cyano Modifications: Carboxylate esters (e.g., ) enhance hydrolytic lability, making them useful as prodrugs or synthetic intermediates. The cyano group at position 6 in introduces electron-withdrawing effects, altering electronic distribution.
Biological Activity
N-cyclohexyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and various biological assays to highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 323.43 g/mol. The compound features a pyrrolo[1,2-a]pyrazine core with cyclohexyl and phenyl substituents, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic routes may vary; however, they generally include cyclization steps that form the fused pyrrolo-pyrazine structure. Detailed methodologies can be found in specialized literature focusing on heterocyclic compounds.
Anticancer Activity
Recent studies have indicated that pyrrolo[1,2-a]pyrazines exhibit significant anticancer properties. For instance, one study evaluated the cytotoxic effects of various derivatives against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and SK-OV-3 (ovarian carcinoma). The results demonstrated that certain derivatives showed IC50 values in the micromolar range, indicating potent antiproliferative activity compared to standard chemotherapeutics like cisplatin and doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-cyclohexyl... | MCF-7 | 15 | |
| N-cyclohexyl... | SK-OV-3 | 20 | |
| Doxorubicin | MCF-7 | 0.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibited activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Further research is needed to elucidate the precise mechanisms of action.
Enzyme Inhibition Studies
This compound has been investigated as an inhibitor of various enzymes relevant in disease pathways. For example, it has shown potential as an inhibitor of N-myristoyltransferase (NMT), an enzyme implicated in cancer cell signaling. Inhibition studies revealed IC50 values ranging from micromolar to millimolar concentrations depending on structural modifications .
Structure-Activity Relationship (SAR)
The biological activities of pyrrolo[1,2-a]pyrazines are highly dependent on their substituents. Modifications at the nitrogen atoms or the phenyl groups can significantly enhance or diminish activity. For instance:
- Substituent Effects : Electron-donating groups tend to increase activity against cancer cells.
- Ring Modifications : Alterations in the fused ring system can affect binding affinity to target enzymes.
Case Studies
Several case studies highlight the efficacy of N-cyclohexyl-1-phenyl derivatives in preclinical models:
- Study on Anticancer Activity : A study evaluated a series of pyrrolo[1,2-a]pyrazines for their ability to induce apoptosis in cancer cells. The most active compound led to a 70% reduction in cell viability at 10 µM concentration.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The pyrrolopyrazine core shows distinct signals:
- IR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) confirms the carbothioamide group .
- HRMS : Molecular ion peak at m/z 396.18 (C₂₁H₂₄N₄S⁺) with isotopic patterns matching sulfur content .
Validation : Compare experimental data with computational predictions (DFT) to resolve ambiguities in stereochemistry .
What strategies resolve contradictions between computational predictions and experimental reactivity data?
Q. Advanced Research Focus
- Mechanistic Studies : Use density functional theory (DFT) to model transition states for key reactions (e.g., cyclization barriers). Compare activation energies with experimental kinetics (e.g., Arrhenius plots) .
- Solvent Effects : MD simulations can explain discrepancies in reaction rates by analyzing solvent polarity’s role in stabilizing intermediates .
- Case Study : If DFT predicts a favored C6-arylation pathway but experiments show C3 byproducts, investigate steric hindrance via X-ray crystallography or NOESY NMR .
How does the carbothioamide group influence bioactivity, and what assays evaluate its target interactions?
Q. Advanced Research Focus
- Bioactivity Mechanism : The carbothioamide group enhances hydrogen bonding with enzymes (e.g., kinases) and chelates metal ions in active sites.
- Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cellular Uptake : Radiolabel the compound (³⁵S-thiourea) and quantify accumulation in cancer cell lines (e.g., HepG2) .
- SAR Studies : Synthesize analogs with methyl/fluoro substituents to correlate thiourea electronics with potency .
What computational methods model the compound’s 3D structure and predict pharmacokinetics?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Validate with co-crystallized ligands from PDB .
- ADMET Prediction : SwissADME predicts logP (~3.2), moderate solubility (LogS = -4.1), and CYP3A4 metabolism. Adjust substituents (e.g., polar groups) to improve bioavailability .
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry for electrostatic potential maps, identifying nucleophilic/electrophilic sites .
How to design derivatives for enhanced selectivity and reduced off-target effects?
Q. Advanced Research Focus
- Structural Modifications :
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target binding .
What challenges arise in scaling synthesis to gram-scale, and how are they mitigated?
Q. Basic Research Focus
- Key Issues : Exothermic cyclization (risk of runaway reactions) and palladium residue contamination.
- Solutions :
- Yield Optimization : Switch from batch to microwave-assisted synthesis (30% faster, 15% higher yield) .
How to analyze reaction intermediates and byproducts using LC-MS/GC-MS?
Q. Basic Research Focus
- LC-MS Method :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: 0.1% formic acid in H₂O/MeOH gradient.
- Detect intermediates (e.g., uncyclized precursors at m/z 280.1) and dimeric byproducts (m/z 560–600) .
- GC-MS : Use for volatile byproducts (e.g., ethyl acetate from ester hydrolysis) with a DB-5MS column .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
